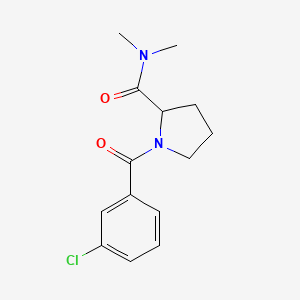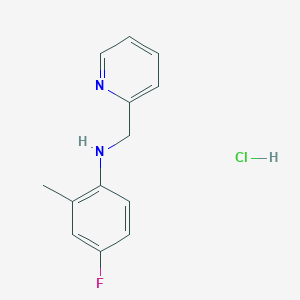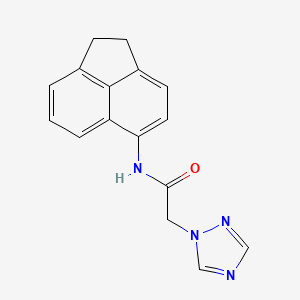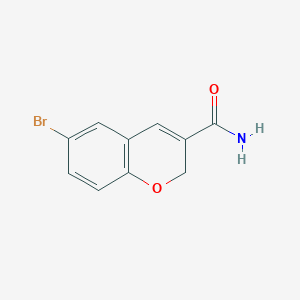
6-bromo-2H-chromene-3-carboxamide
Descripción general
Descripción
6-bromo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivativesThe molecular formula of this compound is C10H6BrNO3, and it is known for its unique structural properties that make it a valuable subject of study.
Aplicaciones Científicas De Investigación
6-bromo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of pancreatic lipase, which is relevant for obesity treatment.
Biology: The compound’s derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35, making them valuable for studying physiological and pathological roles.
Industry: Derivatives of this compound have been utilized in synthesizing photosensitive aromatic polyamides, which have applications in materials science and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate. This reaction is catalyzed by trifluoroacetic acid (CF3COOH) . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) and propyl phosphoric acid anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .
Mecanismo De Acción
The mechanism of action of 6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, its derivatives act as agonists for the G protein-coupled receptor GPR35. This interaction is crucial for studying the receptor’s physiological and pathological roles and its potential as a therapeutic target. Additionally, its role as a pancreatic lipase inhibitor involves binding to the enzyme’s active site, thereby inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
- 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 3-acetyl-6-bromo-2H-chromene
Uniqueness
6-bromo-2H-chromene-3-carboxamide is unique due to its specific structural configuration, which allows it to interact with various molecular targets effectively. Its bromine atom and carboxamide group contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
6-bromo-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWMNQHEPHWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)
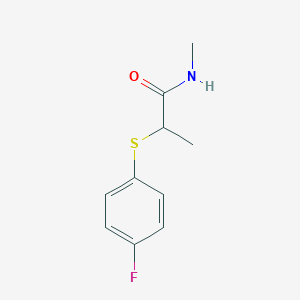
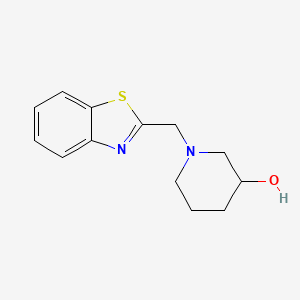
![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
![3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7507484.png)
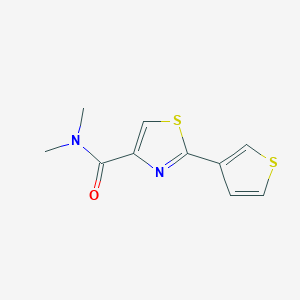
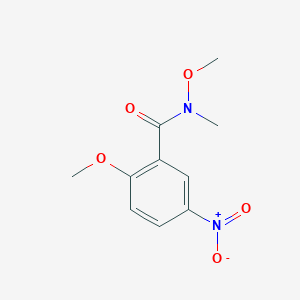
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)
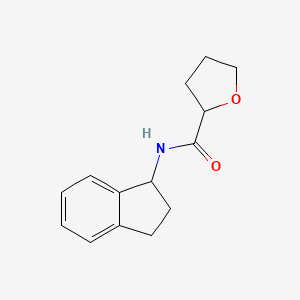
![cyclopentyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507535.png)
